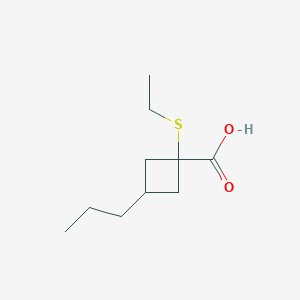
1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an ethylthio group and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with ethylthiol and propyl halide in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. Catalysts and optimized reaction conditions are employed to ensure high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The ethylthio group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s binding affinity to enzymes and receptors.
Comparación Con Compuestos Similares
1-(Methylthio)-3-propylcyclobutane-1-carboxylic acid: Similar structure but with a methylthio group instead of an ethylthio group.
1-(Ethylthio)-3-butylcyclobutane-1-carboxylic acid: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. Its ethylthio group provides unique reactivity compared to other thio-substituted cyclobutane derivatives, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H18O2S |
|---|---|
Peso molecular |
202.32 g/mol |
Nombre IUPAC |
1-ethylsulfanyl-3-propylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2S/c1-3-5-8-6-10(7-8,9(11)12)13-4-2/h8H,3-7H2,1-2H3,(H,11,12) |
Clave InChI |
QMXLMDFPFZCPFC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(C1)(C(=O)O)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




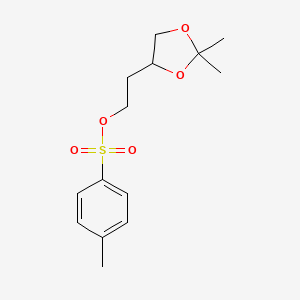

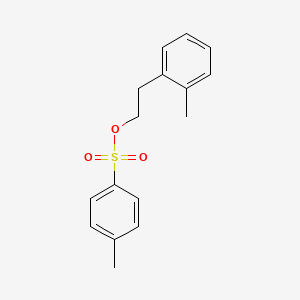
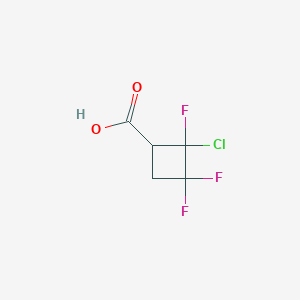

![(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13566088.png)
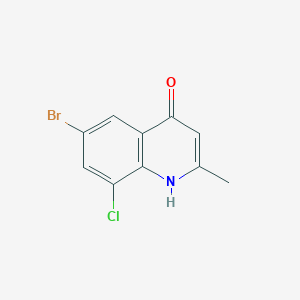
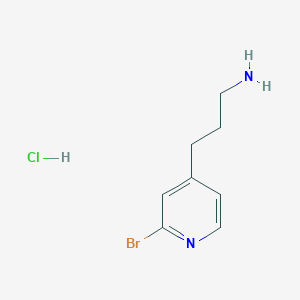


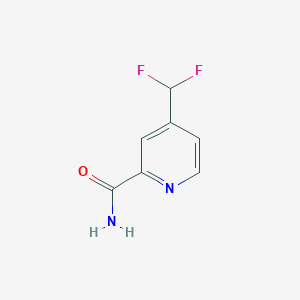
![[4-(2-Aminoethyl)-2-fluorophenyl]methanol](/img/structure/B13566130.png)
